molecular formula C10H12F2N2O B1521709 3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide CAS No. 1038293-42-3

3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide

Cat. No. B1521709
M. Wt: 214.21 g/mol
InChI Key: HMPXBCUEFNHXBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide” is a chemical compound with the CAS Number: 1038293-42-3 . It has a molecular weight of 214.21 and its IUPAC name is 3-amino-2-(3,4-difluorobenzyl)propanamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12F2N2O/c11-8-2-1-6 (4-9 (8)12)3-7 (5-13)10 (14)15/h1-2,4,7H,3,5,13H2, (H2,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Arylsubstituted Halogen(thiocyanato)amides Synthesis and Antimicrobial Properties

Research by Baranovskyi et al. (2018) involved synthesizing arylsubstituted halogen(thiocyanato)amides with a 4-acetylphenyl fragment. The study explored the antibacterial and antifungal properties of these compounds, indicating potential applications in developing new antimicrobial agents (Baranovskyi et al., 2018).

Pharmacokinetics and Metabolism of Selective Androgen Receptor Modulator

Wu et al. (2006) explored the pharmacokinetics and metabolism of a selective androgen receptor modulator, providing insights into its ideal pharmacokinetic characteristics for preclinical studies. This research contributes to understanding how similar compounds could be developed for therapeutic applications in androgen-dependent diseases (Wu et al., 2006).

Detection of Metabolites in Human Liver Microsomes and Patients

A study by Goda et al. (2006) on the metabolism of Flutamide, a compound structurally related to 3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide, revealed the detection of new metabolites in human liver microsomes and urine of prostate cancer patients. This research highlights the importance of understanding drug metabolism for safety and efficacy in clinical use (Goda et al., 2006).

Novel Water Soluble Thioxanthone Derivatives for Photopolymerization

Allen et al. (1986) investigated the photopolymerization and photochemistry of water-soluble thioxanthone derivatives, indicating potential applications in the development of photopolymerization processes for industrial and medical uses (Allen et al., 1986).

Dimethyl-diphenyl-propanamide Derivatives as Glucocorticoid Receptor Agonists

Yang et al. (2010) reported on the synthesis of dimethyl-diphenyl-propanamide derivatives acting as novel glucocorticoid receptor modulators. These compounds showed anti-inflammatory activity comparable to prednisolone in animal models, suggesting their potential as therapeutic agents with reduced side effects (Yang et al., 2010).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

2-(aminomethyl)-3-(3,4-difluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O/c11-8-2-1-6(4-9(8)12)3-7(5-13)10(14)15/h1-2,4,7H,3,5,13H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPXBCUEFNHXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(CN)C(=O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide
Reactant of Route 2
Reactant of Route 2
3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide
Reactant of Route 3
Reactant of Route 3
3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide
Reactant of Route 4
Reactant of Route 4
3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide
Reactant of Route 5
3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide
Reactant of Route 6
3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.